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Compound of Interest

Compound Name: 4-Chlorocyclohexene

Cat. No.: B110399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvolysis kinetics of 4-
chlorocyclohexene and related alternative compounds. The data presented herein is crucial

for understanding reaction mechanisms, predicting reactivity, and designing synthetic pathways

in various research and development settings.

Introduction to Solvolysis and Neighboring Group
Participation
Solvolysis is a chemical reaction in which the solvent acts as the nucleophile. The rate of

solvolysis is highly dependent on the substrate structure, the solvent's ionizing power and

nucleophilicity, and the reaction temperature. In the case of 4-chlorocyclohexene, the

presence of the double bond in proximity to the reacting center introduces the possibility of

neighboring group participation (NGP), also known as anchimeric assistance. This

phenomenon, where the π-electrons of the double bond act as an internal nucleophile, can

significantly accelerate the reaction rate and influence the stereochemical outcome. The

participation of a double bond can lead to the formation of a non-classical carbocation

intermediate.
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While specific kinetic data for the solvolysis of 4-chlorocyclohexene is not readily available in

the searched literature, we can draw valuable comparisons from closely related systems. The

following table summarizes key kinetic parameters for the solvolysis of relevant cyclohexyl

derivatives. This data allows for an objective assessment of the factors influencing reactivity.

Compound Solvent
Temperature
(°C)

Rate Constant
(k, s⁻¹)

Relative Rate

Cyclohexylcarbin

yl Tosylate
Acetic Acid 70 1.35 x 10⁻⁵ 1

Cyclohexylcarbin

yl Tosylate
Formic Acid 70 4.68 x 10⁻⁴ 34.7

Cyclopentylcarbi

nyl Tosylate
Acetic Acid 70 1.22 x 10⁻⁴ 9.0

Cyclopentylcarbi

nyl Tosylate
Formic Acid 70 1.10 x 10⁻² 815

1-

Methylcyclohexyl

Chloride

80% Ethanol 25 1.03 x 10⁻⁴ -

1-Ethylcyclohexyl

Chloride
80% Ethanol 25 1.73 x 10⁻⁴ -

1-

Isopropylcyclohe

xyl Chloride

80% Ethanol 25 2.50 x 10⁻⁴ -

Data for cyclohexylcarbinyl and cyclopentylcarbinyl tosylates from a study on their solvolysis.

Data for 1-alkylcyclohexyl chlorides from a study on the solvolysis of 1-chloro-1-alkyl

cycloalkanes.[1]

Interpretation of Data:

The data clearly demonstrates the significant effect of solvent ionizing power on the solvolysis

rate. The rate of solvolysis for cyclohexylcarbinyl tosylate is over 30 times faster in the more

ionizing formic acid compared to acetic acid. Furthermore, the comparison between
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cyclopentylcarbinyl and cyclohexylcarbinyl systems highlights the influence of ring strain and

conformational effects on reactivity. The slower rate of solvolysis in six-membered ring

systems, as seen with 1-alkylcyclohexyl chlorides, can be attributed to the energy required to

convert the stable chair conformation to a transition state conformation.[1]

For 4-chlorocyclohexene, the double bond is suitably positioned to participate in the

departure of the leaving group. This anchimeric assistance is expected to result in a

significantly faster solvolysis rate compared to its saturated analog, cyclohexyl chloride. The π-

electrons of the double bond can stabilize the developing positive charge at the reaction center,

lowering the activation energy of the reaction.

Experimental Protocols
The following is a detailed methodology for conducting kinetic studies of solvolysis, adapted

from established procedures for similar substrates.

Objective: To determine the first-order rate constant for the solvolysis of a given chloroalkane in

a specific solvent system at a constant temperature.

Materials:

Chloroalkane substrate (e.g., 4-chlorocyclohexene, tert-butyl chloride)

Solvent (e.g., aqueous ethanol, aqueous acetone)

Standardized sodium hydroxide solution (approx. 0.04 M)

Indicator solution (e.g., bromophenol blue)

Constant temperature bath

Burette, pipettes, volumetric flasks, and other standard laboratory glassware

Stopwatch

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://cdnsciencepub.com/doi/pdf/10.1139/v80-235
https://www.benchchem.com/product/b110399?utm_src=pdf-body
https://www.benchchem.com/product/b110399?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110399?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent Preparation: Prepare the desired solvent mixture (e.g., 50% v/v ethanol-water) by

accurately measuring the required volumes of each component.

Reaction Setup:

Place a known volume of the solvent mixture into a reaction flask.

Add a few drops of the indicator solution.

Place the flask in the constant temperature bath and allow it to equilibrate to the desired

temperature.

Initiation of Reaction:

Accurately measure a small volume of the chloroalkane substrate.

Rapidly add the substrate to the temperature-equilibrated solvent mixture and start the

stopwatch simultaneously. This is time t=0.

Titration:

Immediately begin titrating the liberated HCl with the standardized NaOH solution.

Record the volume of NaOH solution required to reach the endpoint of the indicator at

various time intervals.

Data Analysis:

The concentration of the unreacted chloroalkane at any time 't' is proportional to (V∞ - Vt),

where V∞ is the volume of NaOH required for complete reaction and Vt is the volume of

NaOH consumed at time 't'.

The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt)

versus time, as described by the integrated rate law: ln(V∞ - Vt) = -kt + ln(V∞).
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Solvolysis Reaction Mechanism (SN1 with Neighboring
Group Participation)

Step 1: Ionization with Anchimeric Assistance

Step 2: Nucleophilic Attack

4-Chlorocyclohexene Non-classical Carbocation
(Homoallylic Cation)

Slow (Rate-determining)

Solvolysis ProductsSolvent
(Nucleophile)

Prepare Solvent Mixture and Equilibrate at Constant Temperature

Initiate Reaction by Adding Substrate (t=0)

Monitor Reaction Progress by Titrating Liberated Acid with Base at Timed Intervals

Determine Endpoint Volume (V∞) after Complete Reaction

Plot ln(V∞ - Vt) vs. Time

Calculate First-Order Rate Constant (k) from the Slope
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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